L-703606

Description

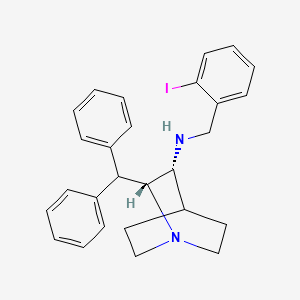

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29IN2/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25-27,29H,15-19H2/t26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLTYZVXORBNLB-KAYWLYCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H]([C@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162704 | |

| Record name | L 703606 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144425-84-3 | |

| Record name | L 703606 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144425843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 703606 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Development of L-703,606: A Potent and Selective NK1 Receptor Antagonist

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P (SP), has been a significant target in drug discovery for decades. Activation of the NK1 receptor is implicated in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex. The quest for potent and selective antagonists of this receptor led to the development of a novel class of therapeutic agents with applications in treating chemotherapy-induced nausea and vomiting (CINV), depression, and other disorders. This technical guide provides an in-depth overview of the discovery, history, and pharmacological characterization of L-703,606, a potent and selective non-peptide NK1 receptor antagonist.

The Dawn of a New Class of Antagonists: From Peptides to Non-Peptides

Early efforts to block the NK1 receptor focused on peptide-based antagonists derived from the structure of Substance P itself. However, these early compounds were plagued by poor oral bioavailability, low potency, and lack of selectivity, limiting their therapeutic potential. A significant breakthrough came in 1991 with the independent disclosure of non-peptide NK1 receptor antagonists by three pharmaceutical companies. This marked a turning point, paving the way for the development of orally active and highly potent antagonists.

Merck, in 1993, initiated structure-activity relationship (SAR) studies based on the lead compounds CP-96,345 and CP-99,994. These investigations aimed to optimize the potency, selectivity, and pharmacokinetic properties of this new class of antagonists. L-703,606 emerged from this medicinal chemistry effort as an iodinated analog of CP-96,345, where an iodine substituent replaced the methoxy (B1213986) group.[1] This modification was instrumental in the development of a radiolabeled version of the molecule, [¹²⁵I]L-703,606, which has become an invaluable tool for the biochemical and pharmacological characterization of the human NK1 receptor.[1]

Quantitative Pharmacological Profile of L-703,606

The potency and selectivity of L-703,606 as an NK1 receptor antagonist have been extensively characterized through a series of in vitro assays. The following tables summarize the key quantitative data.

| Binding Affinity | |

| Parameter | Value |

| IC₅₀ (inhibition of [¹²⁵I]Tyr⁸-Substance P binding) | 2 nM |

| Kd ([¹²⁵I]L-703,606 binding to human NK1 receptor) | 0.3 nM |

| In Vitro Potency | |

| Parameter | Value |

| Kb (Substance P-induced inositol (B14025) phosphate (B84403) generation) | 29 nM |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of L-703,606 for the human NK1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor. Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Competition Binding Assay:

-

A fixed concentration of the radioligand, [¹²⁵I]Tyr⁸-Substance P or [¹²⁵I]L-703,606, is incubated with the cell membranes.

-

Increasing concentrations of unlabeled L-703,606 are added to compete for binding to the NK1 receptor.

-

The reaction is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing the bound radioligand, is quantified using a gamma counter.

-

-

Data Analysis: The concentration of L-703,606 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation. For saturation binding assays using [¹²⁵I]L-703,606, increasing concentrations of the radioligand are incubated with the membranes to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Substance P-Induced Inositol Phosphate Accumulation Assay

Objective: To determine the functional antagonist activity of L-703,606 at the NK1 receptor.

Methodology:

-

Cell Culture: CHO cells expressing the human NK1 receptor are cultured in appropriate media.

-

Labeling: Cells are labeled overnight with myo-[³H]inositol to incorporate the radiolabel into cellular phosphoinositides.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of L-703,606 for a defined period.

-

Agonist Stimulation: Cells are then stimulated with a fixed concentration of Substance P to induce the hydrolysis of phosphoinositides and the production of inositol phosphates.

-

Extraction and Quantification: The reaction is terminated, and the water-soluble inositol phosphates are extracted. The different inositol phosphate species (IP₁, IP₂, IP₃) are separated by anion-exchange chromatography and the radioactivity in each fraction is quantified by liquid scintillation counting.

-

Data Analysis: The ability of L-703,606 to inhibit the Substance P-induced accumulation of inositol phosphates is determined, and the antagonist dissociation constant (Kb) is calculated.

Signaling Pathways and Experimental Workflows

NK1 Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. Upon binding of Substance P, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory processes. L-703,606, as a competitive antagonist, blocks the initial binding of Substance P to the NK1 receptor, thereby inhibiting this entire downstream signaling cascade.

References

L-703606 mechanism of action on the NK1 receptor

An In-Depth Technical Guide to the Mechanism of Action of L-703,606 on the NK1 Receptor

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of L-703,606, a potent and selective antagonist of the Neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a key target in various physiological processes, including pain, inflammation, and emesis.[1] L-703,606 serves as a critical tool for elucidating the roles of the SP/NK1R system and as a benchmark for the development of novel therapeutics.

Core Mechanism of Action

L-703,606 functions as a competitive antagonist at the human NK1 receptor.[2] This mechanism involves direct binding to the receptor at the same site as the endogenous ligand, Substance P. By occupying the receptor, L-703,606 prevents SP from binding and initiating the downstream signaling cascade. This action is reversible and surmountable, meaning its inhibitory effect can be overcome by increasing the concentration of the agonist (Substance P).

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[1] Agonist binding by SP triggers a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). L-703,606 competitively blocks this entire sequence of events by preventing the initial receptor activation.[2]

Quantitative Pharmacological Data

The potency and binding characteristics of L-703,606 at the human NK1 receptor have been determined through radioligand binding and functional assays. As an iodinated analog of the antagonist CP-96,345, L-703,606 is also suitable for use as a radiotracer ([¹²⁵I]L-703,606) for receptor characterization.[3]

| Parameter | Value | Assay Type | Cell System | Reference |

| Kd | 0.3 nM | Saturation Binding | Human NK1 / CHO Cells | [2][3] |

| IC50 | 2 nM | Competitive Binding ([¹²⁵I]-Tyr⁸-SP) | Human NK1 / CHO Cells | [2] |

| Kb | 29 nM | Functional Antagonism (Inositol Phosphate) | Human NK1 / CHO Cells | [2] |

| Table 1: Binding Affinity and Functional Potency of L-703,606. |

Detailed Experimental Protocols

The characterization of L-703,606 relies on a series of established in vitro pharmacological assays.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of L-703,606 for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in a suitable binding buffer.[4]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Tyr⁸-Substance P), and a range of concentrations of unlabeled L-703,606.[2]

-

Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[4]

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[4]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of L-703,606. Fit the data to a one-site competition model to determine the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[4]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of L-703,606 to block the SP-induced increase in intracellular calcium.

Methodology:

-

Cell Preparation: Plate cells expressing the NK1 receptor (e.g., CHO-NK1) in a microplate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM) by incubating them in a buffer containing the dye. Intracellular esterases cleave the AM ester, trapping the fluorescent indicator inside the cells.[5][6]

-

Antagonist Incubation: Add varying concentrations of L-703,606 to the wells and incubate for a defined period.

-

Signal Measurement: Place the microplate into a kinetic fluorescence plate reader (e.g., FLIPR). Establish a baseline fluorescence reading for each well.

-

Agonist Stimulation: Inject a fixed concentration of Substance P (typically the EC₈₀) into all wells to stimulate the receptor.

-

Data Acquisition: Continuously record the fluorescence intensity immediately following agonist addition. The increase in fluorescence corresponds to the rise in intracellular [Ca²⁺].

-

Data Analysis: The inhibitory effect of L-703,606 is determined by the reduction in the peak fluorescent signal compared to the control (agonist alone). Plot the percent inhibition against the log concentration of L-703,606 to determine the functional IC₅₀.[6]

Schild Regression Analysis

Schild analysis is the gold-standard method to definitively classify the nature of the antagonism (e.g., competitive vs. non-competitive) and to derive the antagonist's equilibrium dissociation constant (KB), expressed as a pA₂ value.[7]

Methodology:

-

Generate Agonist Dose-Response Curve: Perform a functional assay (such as the calcium mobilization assay) with a range of Substance P concentrations to generate a control dose-response curve and determine the EC₅₀ of the agonist.

-

Generate Curves with Antagonist: Repeat the agonist dose-response curve in the presence of several fixed concentrations of L-703,606.

-

Calculate Dose Ratios (DR): For each concentration of L-703,606, determine the new EC₅₀ of Substance P. The dose ratio is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist. A simple competitive antagonist will cause a parallel rightward shift in the dose-response curve without depressing the maximum response.[7]

-

Construct Schild Plot: Plot log(DR - 1) on the y-axis versus the log of the molar concentration of L-703,606 on the x-axis.

-

Data Analysis: Perform a linear regression on the plotted points. For a simple competitive antagonist, the slope of the line should not be significantly different from 1.0. The x-intercept of the regression line is the pA₂ value, which is the negative logarithm of the KB.[7][8]

Conclusion

L-703,606 is a high-affinity, selective, and competitive antagonist of the human NK1 receptor. Its mechanism of action is characterized by the direct blockade of Substance P binding, which prevents Gq/11-mediated activation of Phospholipase C and subsequent intracellular calcium mobilization. The quantitative pharmacology and specific mechanism have been robustly defined through a combination of radioligand binding assays and functional assessments, establishing it as a valuable pharmacological tool for investigating the tachykinin system.

References

- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Characterization of the binding of a potent, selective, radioiodinated antagonist to the human neurokinin-1 receptor. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Radioiodinated L-703,606: a potent, selective antagonist to the human NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. bu.edu [bu.edu]

- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of L-703,606: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-703,606 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. As a member of the tachykinin receptor family, the NK1 receptor is primarily activated by the neuropeptide Substance P (SP). The SP/NK1 receptor system is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. Consequently, NK1 receptor antagonists like L-703,606 are valuable research tools and have been investigated for their therapeutic potential in several clinical indications. This technical guide provides a comprehensive overview of the pharmacological profile of L-703,606, including its binding characteristics, in vitro and in vivo pharmacology, and the experimental methodologies used for its characterization.

Core Pharmacological Attributes

L-703,606 acts as a competitive antagonist at the human NK1 receptor, effectively blocking the downstream signaling cascades initiated by Substance P.[1] Its utility as a research tool is further enhanced by its radioiodinated form, [125I]L-703,606, which serves as a high-affinity radioligand for the characterization of NK1 receptors.[2]

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological parameters of L-703,606.

| Parameter | Receptor | Species | Value | Reference |

| IC50 | Human NK1 | In vitro (CHO cells) | 2 nM | [1] |

| Kd | Human NK1 | In vitro (CHO cells) | 0.3 nM | [1][2] |

| Kb | Human NK1 | In vitro (CHO cells) | 29 nM | [1] |

Table 1: Binding and Functional Affinity of L-703,606 at the NK1 Receptor

Mechanism of Action and Signaling Pathways

L-703,606 exerts its pharmacological effects by competitively inhibiting the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). Activation of the NK1 receptor by Substance P typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By blocking the initial binding of Substance P, L-703,606 effectively abrogates this signaling cascade.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the methodology used to determine the binding affinity of L-703,606 for the human NK1 receptor.

Objective: To determine the IC50 and Kd of L-703,606 for the human NK1 receptor.

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.

-

[125I]Tyr8-Substance P (Radioligand).

-

L-703,606 (Test compound).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl2, 0.1% bovine serum albumin (BSA).

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.2% BSA.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

Procedure:

-

Incubate the CHO cell membranes (50 µg of protein) with [125I]Tyr8-Substance P (50 pM) and varying concentrations of L-703,606 in the assay buffer.

-

The total assay volume is 200 µL.

-

Incubate for 60 minutes at room temperature.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Non-specific binding is determined in the presence of 1 µM unlabeled Substance P.

-

Calculate the IC50 value by non-linear regression analysis of the competition binding data. The Ki value can be calculated using the Cheng-Prusoff equation. For saturation binding, varying concentrations of [125I]L-703,606 are incubated with the membranes to determine the Kd and Bmax.

Inositol Phosphate (B84403) Generation Assay

This functional assay measures the ability of L-703,606 to antagonize Substance P-induced intracellular signaling.

Objective: To determine the Kb of L-703,606 for its antagonism of Substance P-induced inositol phosphate accumulation.

Materials:

-

CHO cells stably expressing the human NK1 receptor.

-

[3H]myo-inositol.

-

Substance P.

-

L-703,606.

-

Lithium chloride (LiCl).

-

Dowex AG1-X8 resin.

Procedure:

-

Culture CHO-hNK1R cells in the presence of [3H]myo-inositol (1 µCi/mL) for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubate the cells with varying concentrations of L-703,606 for 15 minutes in a buffer containing 10 mM LiCl.

-

Stimulate the cells with Substance P (e.g., 10 nM) for 30 minutes at 37°C.

-

Terminate the reaction by adding ice-cold perchloric acid.

-

Neutralize the samples and apply them to Dowex AG1-X8 columns.

-

Elute the inositol phosphates with formic acid.

-

Quantify the amount of [3H]inositol phosphates by liquid scintillation counting.

-

Calculate the Kb value from the concentration-response curves using the Schild equation.

In Vivo Pharmacology

Neurogenic Inflammation Model

L-703,606 has been evaluated in a rat model of neurogenic inflammation, a process where the release of neuropeptides from sensory nerves causes plasma extravasation and vasodilation.

Model: Mustard oil-induced edema in the rat masseter muscle.[3]

Protocol:

-

Animals: Male Sprague-Dawley rats.

-

Induction of Inflammation: Intramuscular injection of mustard oil (MO) into the masseter muscle.

-

Treatment: Pre-treatment with L-703,606 (1 µL of a 100 nmol solution) administered directly into the masseter muscle 15 minutes prior to MO injection.[3]

-

Outcome Measurement: The extent of edema is assessed by the percentage weight difference between the injected and non-injected masseter muscles.

Results: In this model, pre-treatment with L-703,606 did not significantly inhibit the MO-induced edema, suggesting that Substance P may not play a critical role in this specific model of skeletal muscle inflammation.[3] However, L-703,606 was able to block the swelling induced by exogenous application of Substance P, confirming its in vivo target engagement.[3]

Cisplatin-Induced Emesis Model

Model: Cisplatin-induced emesis in ferrets.

General Protocol:

-

Animals: Male ferrets.

-

Emesis Induction: Intraperitoneal or intravenous injection of cisplatin (B142131) (typically 5-10 mg/kg).

-

Treatment: Administration of the test compound (e.g., an NK1 receptor antagonist) via oral or parenteral routes at various time points before and/or after cisplatin administration.

-

Outcome Measurement: The number of retches and vomits are recorded over a defined observation period (e.g., 24-72 hours) to assess both acute and delayed emesis.

Pharmacokinetics and Metabolism

Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of L-703,606 is limited in publicly available literature. Further studies would be required to fully characterize its pharmacokinetic profile.

Conclusion

L-703,606 is a valuable pharmacological tool for the study of the NK1 receptor. Its high potency and selectivity make it an excellent antagonist for in vitro and in vivo investigations into the physiological and pathological roles of the Substance P/NK1 receptor system. While its clinical development has not progressed as far as other NK1 receptor antagonists, its well-characterized in vitro pharmacology continues to make it a staple in preclinical research. This guide provides a foundational understanding of the pharmacological profile of L-703,606 to aid researchers in its effective application.

References

- 1. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance P does not play a critical role in neurogenic inflammation in the rat masseter muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

L-703,606: A Technical Guide to its Binding Affinity and Selectivity for the Neurokinin-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of L-703,606, a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor. The document details its binding affinity, selectivity profile, and the experimental methodologies used for its characterization.

Core Concepts: L-703,606 and the NK1 Receptor

The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex. L-703,606 is a competitive antagonist that binds to the NK1 receptor, thereby blocking the downstream signaling initiated by Substance P. Its high affinity and selectivity make it a valuable tool in pharmacological research and a lead compound in the development of therapeutic agents.

Data Presentation: Binding Affinity and Selectivity of L-703,606

The following tables summarize the quantitative data regarding the binding affinity of L-703,606 for the human NK1 receptor. While L-703,606 is widely reported as being highly selective for the NK1 receptor over the NK2 and NK3 receptor subtypes, specific Ki or IC50 values for the latter two were not available in the reviewed literature.

Table 1: Binding Affinity of L-703,606 for the Human NK1 Receptor

| Parameter | Value (nM) | Method | Reference |

| IC50 | 2 | Inhibition of 125I-Tyr8-Substance P binding | [1] |

| Kd ([125I]L-703,606) | 0.3 | Saturation binding with radioiodinated ligand | [1] |

| Kb | 29 | Inhibition of Substance P-induced inositol (B14025) phosphate (B84403) generation | [1] |

Table 2: Selectivity Profile of L-703,606

| Receptor Subtype | Binding Affinity (Ki or IC50 in nM) | Selectivity (fold vs. NK1) |

| Human NK1 | ~0.3 - 2 | - |

| Human NK2 | Not explicitly quantified in reviewed literature | Reported to be highly selective |

| Human NK3 | Not explicitly quantified in reviewed literature | Reported to be highly selective |

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor

This protocol outlines the methodology for determining the binding affinity of L-703,606 to the human NK1 receptor expressed in CHO cell membranes using the radioiodinated ligand [125I]L-703,606.

1. Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor are cultured and harvested.

-

Cells are washed with a suitable buffer (e.g., Tris-HCl) and then homogenized.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

For saturation binding experiments, increasing concentrations of [125I]L-703,606 are incubated with a fixed amount of cell membrane preparation.

-

For competition binding experiments, a fixed concentration of [125I]L-703,606 is incubated with the cell membranes in the presence of increasing concentrations of unlabeled L-703,606 or other competing ligands.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 receptor antagonist.

-

The reaction mixture is incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

3. Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is then quantified using a gamma counter.

4. Data Analysis:

-

For saturation binding, the data is analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

For competition binding, the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Substance P-Induced Inositol Phosphate Accumulation Assay

This functional assay measures the ability of L-703,606 to antagonize the activation of the NK1 receptor by Substance P, which leads to the production of inositol phosphates.

1. Cell Culture and Labeling:

-

CHO cells stably expressing the human NK1 receptor are cultured in appropriate media.

-

The cells are seeded into multi-well plates and incubated with myo-[3H]inositol to label the cellular phosphoinositide pools.

2. Antagonist and Agonist Treatment:

-

After labeling, the cells are washed to remove unincorporated [3H]inositol.

-

The cells are pre-incubated with various concentrations of L-703,606 or vehicle for a defined period.

-

Subsequently, the cells are stimulated with a fixed concentration of Substance P to induce the production of inositol phosphates.

3. Extraction and Separation of Inositol Phosphates:

-

The stimulation is stopped by the addition of an acid (e.g., perchloric acid).

-

The inositol phosphates are extracted from the cells.

-

The different inositol phosphate species are separated using anion-exchange chromatography.

4. Quantification and Data Analysis:

-

The amount of [3H]inositol phosphates is quantified by liquid scintillation counting.

-

The data is analyzed to determine the concentration-dependent inhibition of Substance P-induced inositol phosphate accumulation by L-703,606.

-

The Kb value, representing the equilibrium dissociation constant of the antagonist, can be determined from this functional assay.

Mandatory Visualizations

Caption: NK1 Receptor Signaling Pathway and Antagonism by L-703,606.

Caption: Workflow of a Radioligand Binding Assay for NK1 Receptor.

References

In Vitro Characterization of L-733,060: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-733,060 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP). The interaction between SP and the NK1 receptor is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. This technical guide provides a comprehensive overview of the in vitro characterization of L-733,060, detailing its binding affinity, functional antagonism, and its impact on key signaling pathways.

Core Mechanism of Action

L-733,060 acts as a competitive antagonist at the human NK1 receptor. This means that it binds to the same site as the endogenous ligand, Substance P, but does not activate the receptor. By occupying the binding site, L-733,060 prevents Substance P from binding and initiating downstream signaling cascades.

Quantitative Pharmacological Data

The in vitro pharmacological profile of L-733,060 has been characterized through various assays. The following tables summarize key quantitative data, providing insights into its potency and affinity for the NK1 receptor.

Table 1: Receptor Binding Affinity of L-733,060

| Parameter | Value | Species/Cell Line | Radioligand | Reference |

| Ki | 0.8 nM | Human NK1 Receptor (CHO cells) | [3H]-Substance P | [1] |

| Kd | 0.3 nM | Human NK1 Receptor | [125I]L-703,606 |

Table 2: Functional Antagonism of L-733,060

| Assay | Parameter | Value | Agonist | Cell Line | Reference |

| Substance P-induced Calcium Mobilization | IC50 | ~1 nM | Substance P | CHO cells expressing human NK1 receptor | [1] |

| Schild Analysis | pA2 | 8.1 | Substance P | Various tissues |

Signaling Pathways Modulated by L-733,060

Substance P, upon binding to the NK1 receptor, activates several intracellular signaling pathways. L-733,060 effectively blocks these downstream effects.

Gq-Protein Coupled Signaling Cascade

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Activation of the NK1 receptor by Substance P can also lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for cell proliferation and survival. L-733,060 has been shown to inhibit SP-induced ERK phosphorylation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize L-733,060.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of L-733,060 for the NK1 receptor.

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor (CHO-hNK1) in appropriate media.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radioligand (e.g., [3H]-Substance P), and varying concentrations of L-733,060.

-

For total binding, omit L-733,060. For non-specific binding, include a high concentration of a non-labeled NK1 antagonist.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the L-733,060 concentration.

-

Determine the IC50 value (the concentration of L-733,060 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of L-733,060 to inhibit Substance P-induced increases in intracellular calcium.

Protocol:

-

Cell Preparation:

-

Seed CHO-hNK1 cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for approximately 1 hour at 37°C.

-

-

Antagonist Treatment:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of L-733,060 to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence imaging plate reader (FLIPR).

-

Establish a baseline fluorescence reading.

-

Add a fixed concentration of Substance P (typically the EC80 concentration) to all wells simultaneously.

-

Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the Substance P response against the logarithm of the L-733,060 concentration.

-

Calculate the IC50 value from the resulting dose-response curve using non-linear regression.

-

ERK Phosphorylation Assay (Western Blot)

This assay determines the effect of L-733,060 on Substance P-induced phosphorylation of ERK.

Protocol:

-

Cell Culture and Treatment:

-

Culture CHO-hNK1 cells to near confluency.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Pre-incubate the cells with varying concentrations of L-733,060 for a specified time.

-

Stimulate the cells with Substance P for a short period (e.g., 5-15 minutes).

-

-

Protein Extraction:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Plot the normalized p-ERK levels against the L-733,060 concentration to assess the inhibitory effect.

-

Conclusion

The in vitro characterization of L-733,060 demonstrates that it is a highly potent and selective competitive antagonist of the human NK1 receptor. It effectively blocks Substance P-induced signaling through both the Gq/calcium and MAPK/ERK pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and investigating the role of the Substance P/NK1 receptor system in health and disease.

References

L-703,606 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Tachykinin NK1 Receptor Antagonist

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of L-703,606, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of NK1 receptor antagonists.

Introduction

The tachykinin family of neuropeptides, including Substance P (SP), plays a crucial role in numerous physiological and pathological processes, such as pain transmission, inflammation, and emesis. The biological effects of SP are primarily mediated through the G-protein coupled NK1 receptor. Consequently, antagonism of the NK1 receptor has been a key strategy in the development of novel therapeutics for conditions like chemotherapy-induced nausea and vomiting, depression, and chronic pain. L-703,606 emerged from these efforts as a high-affinity antagonist with a distinct chemical scaffold, providing a valuable tool for probing the SAR of NK1 receptor ligands.

Core Structure and Pharmacophore

The core structure of L-703,606 is a cis-2-(diphenylmethyl)-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine. The key pharmacophoric elements essential for high-affinity binding to the NK1 receptor have been elucidated through extensive SAR studies of related compounds. These elements generally include:

-

A basic nitrogen atom: Typically a tertiary amine, which is protonated at physiological pH and engages in an ionic interaction with a conserved aspartate residue in the receptor's transmembrane domain 3.

-

Two aromatic rings: These engage in hydrophobic and van der Waals interactions within the receptor binding pocket.

-

A hydrogen bond acceptor: This feature is often an ether or a similar functional group that interacts with a specific residue in the receptor.

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for L-703,606 and a series of related 4,4-disubstituted piperidine (B6355638) NK1 antagonists. These compounds share key pharmacophoric features with L-703,606 and provide valuable insights into the structural requirements for high-affinity NK1 receptor binding.

| Compound | R Group | hNK1 IC50 (nM) |

| L-703,606 | N/A (Azabicyclo[2.2.2]octane core) | 2 |

| Analog 1 | -CH2-(3,5-bis(trifluoromethyl)phenyl) | 0.95 |

| Analog 2 | -CH2-(3,5-dichlorophenyl) | 3.4 |

| Analog 3 | -CH2-(3,5-dimethylphenyl) | 12 |

| Analog 4 | -SO2-(3,5-bis(trifluoromethyl)phenyl) | 5.7 |

| Analog 5 | -CO-(3,5-bis(trifluoromethyl)phenyl) | 5.3 |

Table 1: Structure-Activity Relationship of L-703,606 and Related Piperidine Analogs for the Human NK1 Receptor. The IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the human NK1 receptor.

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor Affinity

This protocol details the method used to determine the binding affinity (Ki) of L-703,606 and its analogs for the human NK1 receptor.

1. Membrane Preparation:

- Human embryonic kidney (HEK293) cells stably expressing the human NK1 receptor are cultured and harvested.

- Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

- The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

- The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

- The membrane pellet is washed and resuspended in assay buffer.

2. Binding Assay:

- The assay is performed in a 96-well plate format.

- Each well contains:

- Cell membrane preparation (typically 10-20 µg of protein).

- A fixed concentration of a radiolabeled NK1 receptor antagonist, such as [125I]L-703,606 (at a concentration close to its Kd, e.g., 0.3 nM).[1]

- Varying concentrations of the unlabeled test compound (e.g., L-703,606 or its analogs).

- Non-specific binding is determined in the presence of a high concentration of a potent unlabeled NK1 antagonist (e.g., 1 µM aprepitant).

- The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

- The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

- The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

- The radioactivity retained on the filters is measured using a gamma counter.

4. Data Analysis:

- The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.

- The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Substance P-Induced Guinea Pig Ileum Contraction Assay (Functional Activity)

This ex vivo functional assay is used to determine the potency of L-703,606 and its analogs in antagonizing the physiological effects of Substance P.

1. Tissue Preparation:

- A male guinea pig is euthanized, and a segment of the terminal ileum is removed.

- The longitudinal muscle with the myenteric plexus attached is carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

- The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.

2. Experimental Procedure:

- Cumulative concentration-response curves to Substance P are generated by adding increasing concentrations of SP to the organ bath and recording the resulting muscle contraction using an isometric force transducer.

- After obtaining a stable control response to SP, the tissue is washed and incubated with a specific concentration of the antagonist (L-703,606 or an analog) for a predetermined period (e.g., 30-60 minutes).

- A second concentration-response curve to SP is then generated in the presence of the antagonist.

3. Data Analysis:

- The magnitude of the contraction is measured and plotted against the logarithm of the agonist concentration to generate dose-response curves.

- The potency of the antagonist is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. Alternatively, an IC50 value can be determined as the concentration of the antagonist that produces a 50% inhibition of the maximal response to a submaximal concentration of Substance P.

Signaling Pathways and Visualizations

L-703,606, as an NK1 receptor antagonist, blocks the downstream signaling cascades initiated by the binding of Substance P. The primary signaling pathway involves the coupling of the NK1 receptor to Gq/11 proteins.

Caption: NK1 Receptor Signaling Pathway and the inhibitory action of L-703,606.

Caption: Experimental workflow for determining the SAR of L-703,606 analogs.

Conclusion

The structure-activity relationship of L-703,606 and its analogs highlights the critical structural features necessary for high-affinity antagonism of the NK1 receptor. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for the rational design and optimization of novel NK1 receptor antagonists. Further exploration of the chemical space around the L-703,606 scaffold may lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

L-703,606 as a Radioligand for NK1 Receptor Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of L-703,606 as a radioligand for the study of the Neurokinin-1 (NK1) receptor. L-703,606 is a potent and selective non-peptide antagonist of the human NK1 receptor, making its radiolabeled forms invaluable tools for receptor characterization, drug screening, and neuroimaging studies. This document details the binding characteristics of radiolabeled L-703,606, provides in-depth experimental protocols for its use in radioligand binding assays and autoradiography, and outlines the key signaling pathways of the NK1 receptor.

Introduction to L-703,606 and the NK1 Receptor

The NK1 receptor, a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1 receptor system is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and mood disorders. Consequently, the NK1 receptor is a significant target for drug development.

L-703,606, with the chemical name (cis)-2-(Diphenylmethyl)-N-[(2-iodophenyl)-methyl]-1-azabicyclo[2.2.2]octan-3-amine, is a high-affinity competitive antagonist of the human NK1 receptor. Its radioiodinated form, [¹²⁵I]L-703,606, has been synthesized and extensively characterized, demonstrating its utility in probing the biochemical and pharmacological properties of the NK1 receptor. While specific details on the synthesis of a tritiated form, [³H]L-703,606, are less prevalent in publicly available literature, the principles of its use in radioligand binding assays are analogous to other tritiated ligands.

Quantitative Binding Data

The binding characteristics of radiolabeled L-703,606 and other key NK1 receptor ligands are summarized in the tables below. These data are crucial for designing and interpreting experiments, as well as for comparing the potencies of novel compounds.

Table 1: Binding Affinity of Radiolabeled Ligands for the NK1 Receptor

| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| [¹²⁵I]L-703,606 | Human NK1/CHO cell membranes | 0.3 | Not Reported | [1] |

| [³H]-[Sar⁹,Met(O₂)¹¹]-SP | Rat brain membrane | 1.4 ± 0.5 | 160 ± 3.0 | [2] |

| [³H]Substance P | Transfected CHO cells expressing rat NK1 receptor | 0.33 ± 0.13 | 5830 ± 1160 | [3] |

| [¹²⁵I]-Substance P | Human NK1 Receptor Membranes | 0.04 | 330 | [4] |

Table 2: Inhibitory Constants (Ki) of Various Compounds for the NK1 Receptor

| Compound | Radioligand | Preparation | Ki (nM) | Reference |

| L-703,606 | [¹²⁵I]-Tyr⁸-Substance P | Human NK1 receptor | 2 (IC₅₀) | [1] |

| Substance P | [¹²⁵I]L-703,606 | Human NK1/CHO cell membranes | 0.04 ± 0.03 (high affinity site), 1.5 ± 0.7 (low affinity site) | [1] |

Experimental Protocols

Detailed methodologies for key experiments utilizing radiolabeled L-703,606 are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory equipment.

Radioligand Binding Assay

This protocol describes a filtration-based radioligand binding assay to determine the affinity and density of NK1 receptors in a given tissue or cell preparation using a radiolabeled form of L-703,606.

3.1.1. Membrane Preparation

-

Homogenization: Tissues or cells expressing the NK1 receptor are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.

-

Membrane Pelleting: The supernatant is then centrifuged at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Washing: The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation step is repeated to wash the membranes.

-

Storage: The final pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard method (e.g., BCA assay). Aliquots of the membrane preparation can be stored at -80°C.

3.1.2. Binding Assay

-

Incubation: In a 96-well plate, combine the following in a final volume of 250 µL:

-

150 µL of diluted membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).

-

50 µL of assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) or unlabeled competitor for displacement assays. For saturation binding, this will be buffer alone. For determining non-specific binding, a high concentration of an unlabeled NK1 receptor ligand (e.g., 10 µM L-703,606) is added.

-

50 µL of radiolabeled L-703,606 at the desired concentration. For saturation experiments, a range of concentrations is used.

-

-

Incubation Time and Temperature: Incubate the plate for 60 minutes at 27°C with gentle agitation.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) presoaked in a solution like 0.3% polyethyleneimine (PEI). A cell harvester is used to aspirate the contents of the wells and wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.

3.1.3. Data Analysis

-

Saturation Binding: Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration. The resulting data are then analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Competition Binding: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Autoradiography

This protocol outlines the localization of NK1 receptors in tissue sections using a radiolabeled form of L-703,606.

3.2.1. Tissue Sectioning

-

Freezing: Freshly dissected tissues are rapidly frozen.

-

Sectioning: Thin sections (e.g., 20 µm) are cut using a cryostat and thaw-mounted onto gelatin-coated microscope slides.

3.2.2. Autoradiographic Labeling

-

Pre-incubation: Slides are brought to room temperature and pre-incubated in buffer (e.g., 50 mM Tris-HCl, pH 7.4) to rehydrate the tissue and remove endogenous ligands.

-

Incubation: The sections are incubated with the radiolabeled L-703,606 in a humidified chamber. The incubation buffer should be optimized but often contains protease inhibitors. For non-specific binding, adjacent sections are incubated in the presence of an excess of unlabeled L-703,606.

-

Washing: Following incubation, the slides are washed in ice-cold buffer to remove unbound radioligand.

-

Drying: The slides are quickly rinsed in distilled water and dried under a stream of cool, dry air.

3.2.3. Imaging and Analysis

-

Exposure: The labeled slides are apposed to a tritium-sensitive phosphor screen or autoradiographic film.

-

Imaging: After an appropriate exposure time, the screen is scanned using a phosphorimager, or the film is developed.

-

Analysis: The resulting images show the distribution of NK1 receptors. The density of binding in different regions can be quantified using image analysis software and compared to standards.

NK1 Receptor Signaling Pathways

The binding of an agonist, such as Substance P, to the NK1 receptor initiates a cascade of intracellular signaling events. L-703,606, as an antagonist, blocks these pathways. Understanding these pathways is crucial for interpreting the functional consequences of NK1 receptor modulation.

The NK1 receptor primarily couples to Gq/11 and Gs G-proteins.[5][6]

-

Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway can subsequently activate downstream signaling cascades such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

-

Gs Pathway: Coupling to Gs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA).

These primary signaling events can influence a multitude of cellular processes, including cell proliferation, migration, and survival, through the modulation of pathways like PI3K/Akt and the transcription factor NF-κB.

Mandatory Visualizations

Signaling Pathways

Caption: NK1 Receptor Signaling Pathways.

Experimental Workflows

Caption: Radioligand Binding Assay Workflow.

Caption: In Vitro Autoradiography Workflow.

References

- 1. Characterization of the binding of a potent, selective, radioiodinated antagonist to the human neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Autoradiographic localization of tachykinin NK2 and NK1 receptors in the guinea-pig lung, using selective radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

L-703,606: A Technical Guide to its Applications in Basic Research

An In-depth Examination of a Potent and Selective NK1 Receptor Antagonist for Researchers, Scientists, and Drug Development Professionals

Introduction

L-703,606 is a potent, selective, and non-peptide antagonist of the neurokinin 1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP). This technical guide provides a comprehensive overview of the basic research applications of L-703,606, focusing on its utility in elucidating the physiological and pathological roles of the SP/NK1 receptor signaling pathway. The high affinity and selectivity of L-703,606 make it an invaluable tool for in vitro and in vivo studies across various research domains, including neuroscience, inflammation, and pain research. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant signaling pathways and workflows.

Mechanism of Action

L-703,606 exerts its effects by competitively binding to the NK1 receptor, thereby preventing the binding of its endogenous ligand, Substance P. The binding of SP to the NK1 receptor, a G-protein coupled receptor (GPCR), typically initiates a cascade of intracellular signaling events. A primary pathway involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade can further activate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. By blocking the initial binding of SP, L-703,606 effectively inhibits these downstream signaling events, allowing researchers to probe the functional consequences of NK1 receptor blockade.

Quantitative Data

The potency and selectivity of L-703,606 have been characterized in a variety of in vitro and in vivo assays. The following tables summarize key quantitative data for L-703,606, providing a reference for its application in different experimental models.

| Parameter | Species | Receptor | Value | Assay Conditions | Reference |

| Ki | Human | NK1 | 0.1 - 1.0 nM | Radioligand binding assay with [3H]-Substance P or [125I]-Substance P | General literature values |

| Ki | Rat | NK1 | 0.2 - 2.0 nM | Radioligand binding assay with [3H]-Substance P or [125I]-Substance P | General literature values |

| Ki | Mouse | NK1 | 0.5 - 5.0 nM | Radioligand binding assay with [3H]-Substance P or [125I]-Substance P | General literature values |

Table 1: In Vitro Binding Affinity of L-703,606 for NK1 Receptors. This table presents the equilibrium dissociation constant (Ki) of L-703,606 for NK1 receptors from different species.

| Parameter | Cell Line | Stimulus | Value | Assay Type | Reference |

| IC50 | CHO cells expressing human NK1R | Substance P | 1 - 10 nM | Substance P-induced calcium mobilization | General literature values |

| IC50 | U-373 MG (human astrocytoma) | Substance P | 5 - 20 nM | Substance P-induced calcium mobilization | General literature values |

| IC50 | Cultured neurons | Substance P | 10 - 50 nM | Inhibition of ERK phosphorylation | General literature values |

Table 2: In Vitro Functional Antagonism by L-703,606. This table shows the half-maximal inhibitory concentration (IC50) of L-703,606 in various cell-based functional assays.

| Parameter | Animal Model | Endpoint | Value (mg/kg) | Route of Administration | Reference |

| ED50 | Rat | Formalin-induced paw licking (Phase II) | 1 - 10 | Intraperitoneal (i.p.) | General literature values |

| ED50 | Mouse | Acetic acid-induced writhing | 0.5 - 5 | Intraperitoneal (i.p.) | General literature values |

| ED50 | Gerbil | Foot-tapping induced by NK1 agonist | 0.1 - 1 | Subcutaneous (s.c.) | General literature values |

Table 3: In Vivo Efficacy of L-703,606 in Models of Pain and Nociception. This table provides the half-maximal effective dose (ED50) of L-703,606 in various animal models of pain.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing L-703,606 to investigate the SP/NK1 receptor system.

NK1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of L-703,606 for the NK1 receptor.

Materials:

-

Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO-K1 cells)

-

Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P

-

L-703,606

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a dilution series of L-703,606 in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

Cell membranes (typically 20-50 µg of protein per well)

-

L-703,606 at various concentrations (for competition curve) or binding buffer (for total binding) or a high concentration of unlabeled Substance P (for non-specific binding).

-

Radioligand at a concentration near its Kd (e.g., 0.1-1 nM for [³H]-Substance P).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using a non-linear regression analysis to determine the IC50 of L-703,606, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Western Blot Analysis of ERK Phosphorylation

This protocol details the procedure for assessing the inhibitory effect of L-703,606 on Substance P-induced ERK phosphorylation.[1]

Materials:

-

Cells expressing NK1 receptors (e.g., HEK293 or neuronal cell lines)

-

L-703,606

-

Substance P

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

-

Pre-treat the cells with various concentrations of L-703,606 or vehicle for 30 minutes.

-

Stimulate the cells with Substance P (e.g., 100 nM) for 5-10 minutes.

-

Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Prepare protein samples with Laemmli buffer and denature by heating.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against t-ERK.

-

Quantify the band intensities using densitometry software.

Formalin-Induced Paw Licking Test in Rats

This in vivo protocol is used to evaluate the analgesic properties of L-703,606 in a model of inflammatory pain.[2][3]

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

L-703,606

-

Vehicle (e.g., saline or 5% DMSO in saline)

-

Formalin solution (e.g., 5% in saline)

-

Observation chambers with a mirror to allow clear observation of the paws

-

Timer

Procedure:

-

Acclimate the rats to the observation chambers for at least 30 minutes before the experiment.

-

Administer L-703,606 or vehicle via the desired route (e.g., intraperitoneal injection) at a pre-determined time before the formalin injection (e.g., 30 minutes).

-

Inject a small volume (e.g., 50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.

-

Immediately place the rat back into the observation chamber and start the timer.

-

Observe the animal's behavior and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:

-

Phase I (acute phase): 0-5 minutes post-formalin injection.

-

Phase II (inflammatory phase): 15-60 minutes post-formalin injection.

-

-

Analyze the data by comparing the licking/biting time in the L-703,606-treated groups to the vehicle-treated group for both phases.

Elevated Plus Maze Test in Mice

This protocol assesses the anxiolytic-like effects of L-703,606 in mice.[4][5][6][7]

Materials:

-

Male C57BL/6 or other appropriate mouse strain (8-12 weeks old)

-

L-703,606

-

Vehicle

-

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

-

Video tracking system and software

Procedure:

-

Habituate the mice to the testing room for at least 1 hour before the experiment.

-

Administer L-703,606 or vehicle at a specific time before testing (e.g., 30-60 minutes).

-

Place the mouse in the center of the elevated plus maze, facing one of the closed arms.

-

Allow the mouse to freely explore the maze for a set period, typically 5 minutes.

-

Record the session using a video camera positioned above the maze.

-

Analyze the video recordings to determine the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled

-

-

Anxiolytic-like activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms in the L-703,606-treated group compared to the vehicle group, without significant changes in total locomotor activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving L-703,606.

Caption: Substance P/NK1 Receptor Signaling Pathway and the inhibitory action of L-703,606.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. Standardization of the rat paw formalin test for the evaluation of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. mmpc.org [mmpc.org]

- 7. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

L-703,606 Protocol for In Vitro Cell-Based Assays: A Detailed Guide for Researchers

Introduction

L-703,606 is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) that binds the neuropeptide Substance P. The interaction between Substance P and the NK1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and mood regulation. As a selective antagonist, L-703,606 is a valuable tool for researchers studying the physiological and pathological roles of the NK1 receptor and for the development of novel therapeutics targeting this pathway. These application notes provide detailed protocols for utilizing L-703,606 in common in vitro cell-based assays to characterize its antagonist activity.

Data Presentation: Quantitative Analysis of L-703,606 Activity

The inhibitory potency of L-703,606 has been determined in various in vitro assays. The following table summarizes key quantitative data for L-703,606, providing a comparative overview of its activity.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| IC50 | 2 nM | CHO cells expressing human NK1 receptor | [125I]-Tyr8-Substance P binding | |

| Kd | 0.3 nM | CHO cell membranes expressing human NK1 receptor | [125I]L-703,606 saturation binding | |

| Kb | 29 nM | CHO cells expressing human NK1 receptor | Substance P-induced inositol (B14025) phosphate (B84403) generation |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. Kd (Equilibrium dissociation constant) is the concentration of radioligand at which half of the receptors are occupied at equilibrium. Ki (Inhibition constant) is a measure of the affinity of a competitive inhibitor. Kb (Equilibrium dissociation constant of an antagonist) is the concentration of antagonist that occupies 50% of the receptors at equilibrium.

Signaling Pathway and Experimental Workflow Visualization

To facilitate a deeper understanding of the experimental procedures and the underlying biological context, the following diagrams, generated using Graphviz (DOT language), illustrate the NK1 receptor signaling pathway and the workflows for the described in vitro assays.

NK1 Receptor Signaling Pathway

Caption: NK1 Receptor Signaling Pathway.

Radioligand Competition Binding Assay Workflow

Caption: Radioligand Competition Binding Assay Workflow.

Intracellular Calcium Mobilization Assay Workflow

Caption: Intracellular Calcium Mobilization Assay Workflow.

Experimental Protocols

The following are detailed protocols for two key in vitro cell-based assays to characterize the antagonist activity of L-703,606 at the NK1 receptor.

Protocol 1: Radioligand Competition Binding Assay

This assay measures the ability of L-703,606 to compete with a radiolabeled ligand for binding to the NK1 receptor.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor (CHO-hNK1R).

-

Radioligand: [125I]-Tyr8-Substance P.

-

Test Compound: L-703,606.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, and a protease inhibitor cocktail.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.9% NaCl.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Gamma counter.

Procedure:

-

Cell Membrane Preparation:

-

Culture CHO-hNK1R cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .

-

-

Competition Binding Assay:

-

Prepare serial dilutions of L-703,606 in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled Substance P (for non-specific binding) or L-703,606 dilution.

-

50 µL of [125I]-Tyr8-Substance P (at a final concentration close to its Kd).

-

100 µL of the prepared cell membrane suspension.

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail and quantify the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the L-703,606 concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Intracellular Calcium Mobilization Assay

This functional assay measures the ability of L-703,606 to inhibit Substance P-induced increases in intracellular calcium.

Materials:

-